molecular formula C16H16N4O4S2 B2620106 (Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173629-95-2

(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620106
CAS No.: 1173629-95-2
M. Wt: 392.45
InChI Key: CWTKCLVWQGSQHX-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Biological Activity

(6-Methoxypyrazin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7H10Cl2N2O
  • Molecular Weight : 201.07 g/mol
  • CAS Number : 1187929-66-3

The compound features a pyrazine ring substituted with a methoxy group and an amine functional group, which may contribute to its biological activity.

Anticancer Properties

Recent studies have shown that (6-Methoxypyrazin-2-yl)methanamine dihydrochloride exhibits significant anticancer activity. It has been identified as a potential inhibitor of cytidine triphosphate synthase (CTPS), an enzyme crucial for nucleic acid synthesis and cell proliferation. Inhibition of CTPS can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy.

Study Findings
Martin et al. (2014)Demonstrated that CTPS1 expression is upregulated in various tumors, suggesting that CTPS inhibitors like (6-Methoxypyrazin-2-yl)methanamine dihydrochloride could be effective in cancer treatment.
Tang et al. (2013)Found that selective inhibition of CTPS1 reduced vascular smooth muscle cell proliferation, indicating potential applications beyond oncology.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of signaling pathways involved in cell survival.

Research Outcome
Sakamoto et al. (2017)Reported that the compound could enhance neuronal survival in vitro under oxidative stress conditions, highlighting its neuroprotective potential.

The mechanisms by which (6-Methoxypyrazin-2-yl)methanamine dihydrochloride exerts its biological effects are still under investigation. However, it is believed to involve:

  • Inhibition of CTPS : By inhibiting CTPS, the compound disrupts nucleotide synthesis, leading to impaired DNA and RNA replication in rapidly dividing cells.
  • Modulation of Apoptotic Pathways : The compound may influence key apoptotic pathways, enhancing cell survival under stress conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of (6-Methoxypyrazin-2-yl)methanamine dihydrochloride:

  • Cancer Treatment Trials : Early-phase clinical trials are currently underway to evaluate the efficacy of this compound in patients with advanced solid tumors.
  • Neuroprotection Studies : Ongoing research aims to explore its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of thiadiazole derivatives as antitumor agents. Compounds similar to (Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown promising results against gastric and breast cancer cells . The specific structural features of this compound may enhance its efficacy by promoting selective interaction with cancer cell targets.

Antimicrobial Properties

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The incorporation of the methoxy and benzo[d]thiazole groups in this compound may contribute to its effectiveness as an antimicrobial agent.

Plant Growth Regulation

Thiadiazole derivatives have been explored for their roles in regulating plant growth and development. Certain compounds have been reported to act as anti-senescence agents in plants, potentially enhancing crop yields and quality . The application of this compound in agricultural settings could provide a novel approach to improving plant resilience against stress factors.

Synthesis of Functional Materials

The unique structural characteristics of this compound allow for its use in the synthesis of advanced materials. The compound can be utilized in the development of organic light-emitting diodes (OLEDs), where thiazole and thiadiazole derivatives have been shown to enhance electronic properties due to their conjugated systems .

Summary Table of Applications

Field Application Relevant Findings
Medicinal ChemistryAntitumor ActivitySignificant cytotoxic effects against various cancer cell lines .
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria .
AgriculturePlant Growth RegulationPotential anti-senescence effects promoting crop resilience .
Materials ScienceSynthesis of Functional MaterialsUse in OLEDs for enhanced electronic properties .

Properties

IUPAC Name

ethyl 2-[6-methoxy-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-4-24-13(21)8-20-11-6-5-10(23-3)7-12(11)25-16(20)17-15(22)14-9(2)18-19-26-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTKCLVWQGSQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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